![molecular formula C21H28N2O3 B2538554 ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate CAS No. 847463-05-2](/img/structure/B2538554.png)
ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate, also known as ETPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ETPC is a pyrrole derivative that has been synthesized using various methods and has been found to possess a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been suggested that ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate may exert its effects by inhibiting the activity of enzymes involved in various biochemical pathways. For example, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been found to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to inhibit the growth of cancer cells and to inhibit acetylcholinesterase activity. ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has also been found to have antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate in lab experiments is its potential therapeutic applications. ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to possess a range of biochemical and physiological effects, which may make it a promising candidate for the development of new drugs. However, one limitation of using ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate and its potential side effects.
Future Directions
There are several future directions for research on ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate. One area of research is the development of new drugs based on ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate. ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to possess a range of biochemical and physiological effects, which may make it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate. Further studies are needed to determine the exact mechanism by which ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate exerts its effects. Finally, more studies are needed to determine the toxicity profile of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate and its potential side effects, as this will be important for the development of new drugs based on ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate.
Synthesis Methods
Ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate can be synthesized using different methods, including the reaction of 1,3,5-trimethylpyrrole-2-carboxylic acid with 4-phenylbutan-2-amine, followed by treatment with ethyl chloroformate. Another method involves the reaction of 1,3,5-trimethylpyrrole-2-carboxylic acid with 4-phenylbutan-2-ylamine, followed by treatment with thionyl chloride and then ethyl chloroformate.
Scientific Research Applications
Ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicine, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential anticancer activity by inhibiting the growth of cancer cells. In addition, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
ethyl 1,3,5-trimethyl-4-(4-phenylbutan-2-ylcarbamoyl)pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-6-26-21(25)19-15(3)18(16(4)23(19)5)20(24)22-14(2)12-13-17-10-8-7-9-11-17/h7-11,14H,6,12-13H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFNHCBLQSGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC(C)CCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate |
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